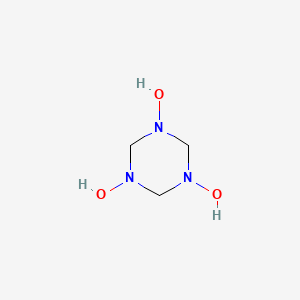
2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an anilinocarbonyl group attached to a phenyl ring, which is further connected to a 4-bromo-3-nitrobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group, forming nitrobenzene.
Bromination: Nitrobenzene is then brominated to introduce a bromine atom at the meta position relative to the nitro group.
Formation of Anilinocarbonyl Group: Aniline is reacted with phosgene to form an anilinocarbonyl chloride intermediate.
Esterification: The anilinocarbonyl chloride is then reacted with 4-bromo-3-nitrobenzoic acid to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro and bromo groups.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Major Products:
Reduction of Nitro Group: Formation of 2-(anilinocarbonyl)phenyl 4-bromo-3-aminobenzoate.
Suzuki-Miyaura Coupling: Formation of various biaryl compounds depending on the boronic acid used.
Wissenschaftliche Forschungsanwendungen
2-(Anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(anilinocarbonyl)phenyl 4-bromo-3-nitrobenzoate in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro and bromo groups direct incoming electrophiles to specific positions on the aromatic ring.
Reduction: The nitro group undergoes reduction to form an amine, which can further participate in various reactions.
Coupling Reactions: The bromo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling.
Vergleich Mit ähnlichen Verbindungen
2-(Phenylcarbamoyl)phenyl 4-bromo-3-nitrobenzoate: Similar structure but with a phenylcarbamoyl group instead of an anilinocarbonyl group.
4-Bromo-3-nitrobenzoic Acid Derivatives: Compounds with similar functional groups but different substituents on the aromatic ring.
Uniqueness: 2-(Anilinocarbonyl)phenyl
Eigenschaften
Molekularformel |
C20H13BrN2O5 |
|---|---|
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
[2-(phenylcarbamoyl)phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN2O5/c21-16-11-10-13(12-17(16)23(26)27)20(25)28-18-9-5-4-8-15(18)19(24)22-14-6-2-1-3-7-14/h1-12H,(H,22,24) |
InChI-Schlüssel |
ONLMRIYNWGCRLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)
![6-Bromo-3-[4-nitro-3-(trifluoromethyl)phenyl]-2-propyl-4-quinazolinone](/img/structure/B1227313.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B1227315.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide](/img/structure/B1227320.png)



![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
